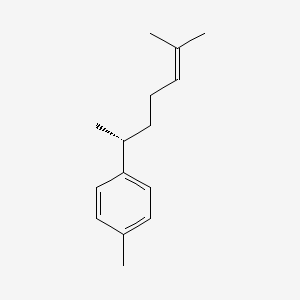
(-)-alpha-Curcumene
Overview
Description
(-)-alpha-Curcumene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, particularly in the rhizomes of turmeric (Curcuma longa) It is known for its distinctive aroma and potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-alpha-Curcumene can be achieved through several methods, including the extraction from natural sources and chemical synthesis. One common method involves the isolation of essential oils from turmeric rhizomes, followed by fractional distillation to obtain this compound.
In chemical synthesis, this compound can be synthesized from simpler organic compounds through a series of reactions, including cyclization and dehydrogenation. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound often relies on the extraction from natural sources due to the complexity and cost of chemical synthesis. The process involves harvesting turmeric rhizomes, extracting the essential oils, and purifying the compound through distillation and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(-)-alpha-Curcumene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form curcumenol and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include curcumenol, curcumenone, and various halogenated derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, (-)-alpha-Curcumene is studied for its potential as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for exploring new synthetic pathways and reaction mechanisms.
Biology
Biologically, this compound has shown promise in various studies for its antimicrobial, anti-inflammatory, and antioxidant properties. It is being investigated for its potential to inhibit the growth of certain bacteria and fungi, as well as its ability to reduce inflammation and oxidative stress in biological systems.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Preliminary research suggests that it may have anticancer properties, making it a candidate for further investigation in cancer treatment. Additionally, its anti-inflammatory and antioxidant effects are being studied for potential use in treating chronic diseases such as arthritis and cardiovascular conditions.
Industry
Industrially, this compound is used in the formulation of fragrances and flavors due to its pleasant aroma. It is also being explored for its potential use in the development of natural preservatives and antimicrobial agents in food and cosmetic products.
Mechanism of Action
The mechanism of action of (-)-alpha-Curcumene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress. For example, it may inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in the inflammatory response. Additionally, this compound may enhance the activity of antioxidant enzymes, thereby reducing oxidative damage in cells.
Comparison with Similar Compounds
Similar Compounds
Curcumin: Another compound found in turmeric, known for its potent anti-inflammatory and antioxidant properties.
Germacrene D: A sesquiterpene with similar structural features and biological activities.
Bisabolene: A sesquiterpene found in various essential oils, known for its antimicrobial properties.
Uniqueness
(-)-alpha-Curcumene is unique due to its specific structural configuration and the presence of a double bond, which contributes to its distinct chemical and biological properties. Unlike curcumin, which is a polyphenol, this compound is a hydrocarbon, making it less polar and more suitable for certain applications in non-polar environments. Its unique aroma and potential therapeutic effects also set it apart from other similar compounds.
Properties
IUPAC Name |
1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYXUZSZMNBRCN-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194584 | |
| Record name | l-alpha-Curcumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4176-17-4 | |
| Record name | (R)-Curcumene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4176-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | l-alpha-Curcumene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | l-alpha-Curcumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-alpha-Curcumene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061838 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


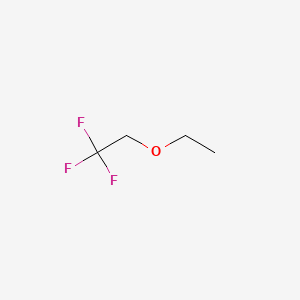
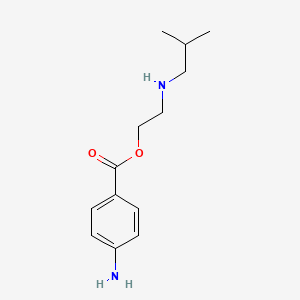
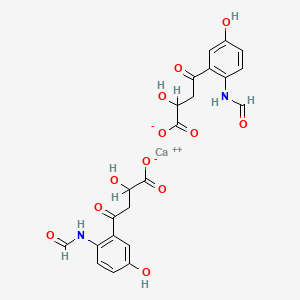

![diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate](/img/structure/B1197900.png)
![1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea](/img/structure/B1197902.png)

![2-[(2-Amino-7h-purin-6-yl)oxy]ethanol](/img/structure/B1197906.png)

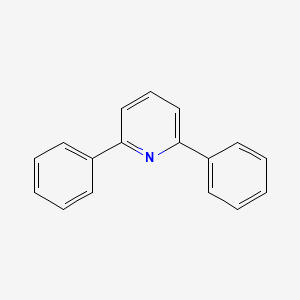
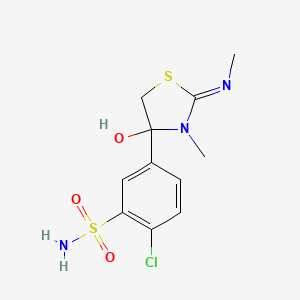
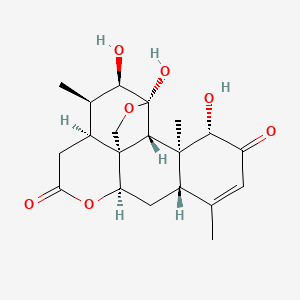
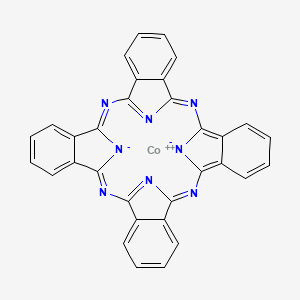
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B1197913.png)
